molecular formula C17H16F2N2O4S B2429591 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 922553-55-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2429591
M. Wt: 382.38
InChI Key: GUAYARBUTLHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N2O4S and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide and its derivatives have been researched for their potential in medicinal chemistry, particularly as enzyme inhibitors. A study by Sapegin et al. (2018) highlights the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases, enzymes relevant to therapeutic applications (Sapegin et al., 2018).

Novel Synthesis Methods

Research by Shaabani et al. (2010) describes a one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating an innovative approach to creating these compounds (Shaabani et al., 2010). Similarly, Kolluri et al. (2018) discuss the synthesis of spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine] through an unusual ring-expansion process, expanding the possibilities for synthesizing related compounds (Kolluri et al., 2018).

Green Chemistry and Catalysis

The work of Babazadeh et al. (2016) focuses on the eco-friendly synthesis of malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Babazadeh et al., 2016).

Antimicrobial and Antiproliferative Properties

Research into N-ethyl-N-methylbenzenesulfonamide derivatives, as described by Abd El-Gilil (2019), explores the antimicrobial and antiproliferative effects of these compounds, providing insights into their potential therapeutic applications (Abd El-Gilil, 2019).

Pharmaceutical Applications

Several studies delve into the potential pharmaceutical applications of related compounds. For instance, the research by Dreyfuss et al. (1973) investigates the distribution of substituted dibenzoxazepines in various tissues, including ocular tissues in dogs, highlighting the relevance of these compounds in pharmacokinetics and pharmacodynamics (Dreyfuss et al., 1973).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-2-21-7-8-25-15-6-4-12(10-13(15)17(21)22)20-26(23,24)16-9-11(18)3-5-14(16)19/h3-6,9-10,20H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAYARBUTLHWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide

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